molecular formula C9H12ClNO B1439446 1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol CAS No. 1147979-34-7

1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol

Cat. No. B1439446
M. Wt: 185.65 g/mol
InChI Key: DXWYOYHEMLOWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Chloro-3-pyridinyl)methanol” is an organic compound with the chemical formula C6H6ClNO . It appears as a colorless to light yellow solid .


Synthesis Analysis

This compound can be synthesized by the reaction of pyridinecarboxaldehyde with methyl chloride . The steps of the reaction are as follows :

  • Appropriate extraction and purification are carried out to obtain the target product .

Molecular Structure Analysis

The molecular formula of “(4-Chloro-3-pyridinyl)methanol” is C6H6ClNO . Its molar mass is 143.57 .


Physical And Chemical Properties Analysis

The density of “(4-Chloro-3-pyridinyl)methanol” is 1.324±0.06 g/cm3 . Its boiling point is predicted to be 262.8±25.0 °C . The flash point is 112.7°C . It is soluble in organic solvents such as ethanol, ether, and chloride .

Scientific Research Applications

Synthesis of High-Spin Manganese Clusters

Researchers have explored the use of pyridin-2-ylmethanols and 1, 3-propanediols as ligands for constructing high-spin manganese clusters. A novel approach merged both ligands into one framework, resulting in high-spin Mn aggregates. This research could highlight the potential of using similar compounds for constructing magnetic materials or catalysts (Bai et al., 2018).

Oxidation and Structural Analysis

Another study focused on the oxidation of 3-chloro-2,2-dimethyl-1-propanol to form s-trioxane derivatives, demonstrating the utility of similar compounds in synthesizing complex structures with potential applications in materials science or as intermediates in organic synthesis (Tarbutton & Valente, 2010).

Chiral Synthesis for Antidepressant Drugs

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using microbial reductase demonstrates the potential application of similar compounds in the chiral synthesis of pharmaceuticals, specifically antidepressant drugs. This research highlights the importance of such compounds in medicinal chemistry (Choi et al., 2010).

Surface Chemistry and Catalysis

Research into the thermal chemistry of 1-chloro-2-methyl-2-propanol on Ni(100) surfaces shows the potential for compounds like "1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol" in surface chemistry and catalysis. The study offers insights into the mechanisms of bond scission and hydrogenation on metal surfaces, which could inform catalytic process development (Zhao et al., 2010).

Molecular Interaction and DNA Binding

Research into uracil derivatives shows the potential for similar compounds in studying molecular interactions and DNA binding. This could have implications for the development of new drugs or the study of genetic materials (Yao et al., 2013).

Safety And Hazards

“(4-Chloro-3-pyridinyl)methanol” is an irritating chemical . Avoid contact with skin and eyes, and ensure that it is operated in a well-ventilated environment . Avoid inhaling its dust or gas, and wear a protective mask . After use, properly dispose of residues and waste .

properties

IUPAC Name

1-(4-chloropyridin-3-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)9(12)7-5-11-4-3-8(7)10/h3-6,9,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYOYHEMLOWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=C(C=CN=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-pyridinyl)-2-methyl-1-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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